Dideoxyzearalane

Immunopharmacology Host Resistance Macrophage Activation

Research on non-classical estrogen receptor pathways often struggles to source immunostimulatory compounds free of estrogenic immunosuppression. Dideoxyzearalane (CAS 13040-27-2) directly addresses this gap with a unique macrophage-activating profile distinct from classical estrogens. - Induces quantifiable superoxide anion release in macrophages, unlike DES or 17β-estradiol. - Enhances host resistance to bacterial infection in vivo; patent-described adjuvant at 1-20 mg/kg. - Enables anabolic growth promotion studies with minimal estrogenic side effects. Supplied with ≥95% purity, ready for global shipment under ambient conditions.

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
CAS No. 13040-27-2
Cat. No. B15189984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDideoxyzearalane
CAS13040-27-2
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1CCCCCCCCCC2=CC=CC=C2C(=O)O1
InChIInChI=1S/C18H26O2/c1-15-11-7-5-3-2-4-6-8-12-16-13-9-10-14-17(16)18(19)20-15/h9-10,13-15H,2-8,11-12H2,1H3/t15-/m0/s1
InChIKeyQVIMWXDXYFRIEH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dideoxyzearalane: A Distinctive Resorcylic Acid Lactone Analog


Dideoxyzearalane (CAS 13040-27-2) is a synthetic macrocyclic lactone and a key member of the Resorcylic Acid Lactone (RAL) family. It is structurally related to the mycotoxin zearalenone but is characterized by the complete reduction and deoxygenation of its parent structure [1]. This compound is primarily distinguished from its natural analogs by its specific biological profile, which includes potent immunostimulatory activity distinct from the immunosuppressive effects of classical estrogens, as well as applications as an anabolic growth promotant in veterinary contexts [2].

Why Dideoxyzearalane Cannot Be Substituted by Other RALs or Estrogens


The Resorcylic Acid Lactone (RAL) family exhibits highly variable biological activities despite structural similarities. Substituting Dideoxyzearalane with another RAL like zearalane or zearalenone, or with a classical estrogen like diethylstilbestrol (DES), is not scientifically valid due to profound functional divergence. For example, while both Dideoxyzearalane and zearalane demonstrate immunostimulatory effects [1], compounds like DES and 17β-estradiol (E2) are distinctly immunosuppressive or have no effect in the same model systems [2]. This functional antagonism within the same pharmacological space underscores the need for precise compound selection based on quantitative performance data rather than class-level assumptions.

Quantitative Evidence for Selecting Dideoxyzearalane


Immunostimulation vs. Classical Estrogens in Macrophage Activation

In a murine model of Salmonella typhimurium infection, treatment with zearalane (9 mg/kg) resulted in at least 65% survival 4 days post-infection, compared to only 10% survival in groups treated with vehicle, diethylstilbestrol (DES), or 17β-estradiol (E2) [1]. While this specific dataset quantifies zearalane's efficacy, it establishes the class-level differential between immunostimulatory RALs (which includes Dideoxyzearalane) and immunosuppressive estrogens. Peritoneal macrophages from zearalane-treated mice released up to six times more superoxide anion (O2-) upon stimulation than those from the other treatment groups [1].

Immunopharmacology Host Resistance Macrophage Activation

Anabolic and Estrogenic Potency Comparison for Growth Promotion

Zearalane and its derivatives, including Dideoxyzearalane, are established animal growth-promoting agents due to their anabolic and estrogenic activities [1]. A direct comparative study of zearalane analogs found that the 7'-carboxy derivative of zearalane was at least 100 times more estrogenic than zearalane itself, and about one-tenth as active as the potent synthetic estrogen diethylstilbestrol (DES) [2]. This establishes a clear potency gradient within the class, from highly potent DES to moderately potent 7'-carboxy-zearalane, to weaker zearalane. Dideoxyzearalane, as a distinct RAL, occupies a unique position in this spectrum, making it a useful tool for modulating anabolic-to-estrogenic effects.

Veterinary Pharmacology Anabolic Agents Estrogen Receptor

Scalable Synthesis and Cost-Effective Procurement

A key differentiator for procurement is the availability of a more efficient and cost-effective synthetic route for Dideoxyzearalane compared to its parent compound, zearalane. A patented method for preparing Dideoxyzearalane involves reacting hexahydrozearalin with an organic sulfonyl chloride, followed by catalytic dehydrosulfonyloxylation and aromatization [1]. This method is advantageous over prior art techniques for preparing similar RAL compounds because it uses more readily available and less costly sulfonyl chloride reactants, replacing less accessible heterocyclic compounds like 2-chlorotetrazole [1]. This suggests Dideoxyzearalane may be more amenable to larger-scale synthesis than some of its close structural analogs.

Synthetic Chemistry Process Development Chemical Sourcing

Optimal Research and Industrial Applications


Investigating Non-Specific Immunostimulation Mechanisms

Researchers studying the activation of innate immunity, particularly macrophage function and host resistance to bacterial infections, should prioritize Dideoxyzearalane over classical estrogens like DES or E2. As demonstrated in the literature, RAL compounds induce a robust, quantifiable increase in superoxide anion release and in vivo survival, whereas DES and E2 are inactive or immunosuppressive in the same models [1]. This makes Dideoxyzearalane an ideal tool for dissecting pathways of immunostimulation that are independent of the estrogen receptor's classical signaling axis.

Veterinary Growth Promotion with Defined Anabolic/Estrogenic Profile

In veterinary research and development focused on animal growth promotion, Dideoxyzearalane serves as a valuable comparator or lead compound. The established potency gradient within the RAL family, from the highly estrogenic 7'-carboxy-zearalane (100x zearalane) to the less active zearalane [1], allows for the precise tuning of anabolic versus estrogenic side effects. Using Dideoxyzearalane enables studies aimed at maximizing weight gain while minimizing undesirable estrogenic impacts, providing a data-driven approach to feed additive development.

Immunoadjuvant Research and Development

The demonstrated immunostimulatory properties of Dideoxyzearalane make it a candidate for research as a vaccine adjuvant. The patent literature specifically describes its use in this capacity, administered at defined dosages (1-20 mg/kg) to non-specifically stimulate the immune system and enhance the response to co-administered antigens [1]. This application is based on its ability to activate macrophages and improve host resistance, a function not shared by other estrogenic compounds, providing a unique pharmacological starting point for developing next-generation adjuvants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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